2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a chloroethylsulfonyl group and a trifluoromethyl group
Scientific Research Applications
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloroethylsulfonyl chloride with 5-(trifluoromethyl)pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloroethylsulfonyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloroethyl)sulfonyl]-5-methylpyridine
- 2-[(2-Chloroethyl)sulfonyl]-5-ethylpyridine
- 2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)benzene
Uniqueness
2-[(2-Chloroethyl)sulfonyl]-5-(trifluoromethyl)pyridine is unique due to the presence of both the chloroethylsulfonyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(2-chloroethylsulfonyl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO2S/c9-3-4-16(14,15)7-2-1-6(5-13-7)8(10,11)12/h1-2,5H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACOIIVHOIMMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381479 |
Source
|
Record name | 2-[(2-CHLOROETHYL)SULFONYL]-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243643-97-2 |
Source
|
Record name | 2-[(2-CHLOROETHYL)SULFONYL]-5-(TRIFLUOROMETHYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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